molecular formula C20H19N3OS B1242866 N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide

N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide

Cat. No. B1242866
M. Wt: 349.5 g/mol
InChI Key: AREORXJIVORCRV-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(methylthio)phenyl]methylideneamino]-2-(2-naphthalenylamino)acetamide is a member of naphthalenes.

Scientific Research Applications

Nonlinear Optical Properties

  • Hydrazones similar to the specified compound have been synthesized and studied for their nonlinear optical properties. These properties suggest potential applications in optical devices like optical limiters and switches. For instance, compounds with structures akin to N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide exhibited significant optical power limiting behavior at 532 nm, indicating their suitability for optical device applications (Naseema et al., 2010).

Anticancer Properties

  • Related compounds have been evaluated for their anticancer activities. For example, derivatives of acetohydrazide, similar in structure to the compound , have shown promising results against various cancer cell lines, including breast cancer (Salahuddin et al., 2014).

Crystallography and Molecular Structure

  • Studies on closely related compounds have provided insights into their molecular structure and crystallography, which is crucial for understanding their chemical properties and potential applications in material science (Yathirajan et al., 2007).

Antimicrobial Activities

  • Similar acetohydrazide derivatives have demonstrated antimicrobial properties. This suggests that this compound could also potentially be explored for its efficacy against various microbial infections (Elsaied et al., 2011).

Anti-Inflammatory Applications

  • Research has been conducted on similar compounds for their potential as anti-inflammatory agents. This includes studies on their capacity to inhibit specific inflammatory mediators (Lacerda et al., 2012).

properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C20H19N3OS/c1-25-19-10-6-15(7-11-19)13-22-23-20(24)14-21-18-9-8-16-4-2-3-5-17(16)12-18/h2-13,21H,14H2,1H3,(H,23,24)/b22-13+

InChI Key

AREORXJIVORCRV-LPYMAVHISA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide
Reactant of Route 5
N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.